molecular formula C12H15BrO2 B13980829 Ethyl 3-[4-(bromomethyl)phenyl]propanoate CAS No. 56703-35-6

Ethyl 3-[4-(bromomethyl)phenyl]propanoate

Cat. No.: B13980829
CAS No.: 56703-35-6
M. Wt: 271.15 g/mol
InChI Key: HFMNGULPSOGRFM-UHFFFAOYSA-N
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Description

Ethyl 3-[4-(bromomethyl)phenyl]propanoate (CAS 56703-35-6) is a high-purity chemical intermediate of significant interest in advanced organic synthesis and medicinal chemistry . This compound features two key reactive sites: a bromomethyl group and an ethyl ester moiety, which allow for sequential and diverse chemical transformations . The benzylic bromide is highly reactive in nucleophilic substitution reactions, enabling the introduction of the 4-substituted benzyl fragment into more complex molecular architectures . Concurrently, the ethyl propanoate ester can be hydrolyzed to the corresponding carboxylic acid or used in other derivatization reactions . This bifunctional reactivity makes it a valuable building block for constructing potential drug candidates, particularly in synthesizing derivatives of 3-phenylpropanoic acid, a scaffold investigated for various therapeutic areas . Researchers utilize this compound in the development of substances studied for their potential effects on biological targets such as G-protein coupled receptors (e.g., FFAR1) . It is strictly for research applications and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions, referencing the associated Safety Data Sheet (SDS) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56703-35-6

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

ethyl 3-[4-(bromomethyl)phenyl]propanoate

InChI

InChI=1S/C12H15BrO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-6H,2,7-9H2,1H3

InChI Key

HFMNGULPSOGRFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)CBr

Origin of Product

United States

Synthetic Methodologies for Ethyl 3 4 Bromomethyl Phenyl Propanoate

Precursor-Based Synthesis Strategies

The construction of the target molecule relies on the careful selection of a starting material that can be efficiently converted to the final product. The two most common strategies involve either forming the ester functional group at a late stage or introducing the reactive bromomethyl group onto a pre-existing ester.

One direct synthetic route involves the esterification of 3-[4-(bromomethyl)phenyl]propanoic acid with ethanol (B145695). This reaction, known as the Fischer-Speier esterification, is typically performed by heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is a reversible equilibrium-driven process. masterorganicchemistry.comchemguide.co.uk To drive the reaction towards the product, the alcohol is often used in large excess, and water, the byproduct, may be removed as it forms. masterorganicchemistry.com

The general mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemguide.co.uk The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to regenerate the acid catalyst and provide the final ester product. masterorganicchemistry.comchemguide.co.uk

Table 1: Fischer Esterification Reaction Parameters

Parameter Condition Purpose
Reactants 3-[4-(bromomethyl)phenyl]propanoic acid, Ethanol Carboxylic acid and alcohol precursors.
Catalyst Concentrated H₂SO₄, TsOH To protonate the carbonyl and accelerate the reaction. masterorganicchemistry.com
Temperature Heating/Reflux To increase the reaction rate. libretexts.org

| Reaction Control | Use of excess ethanol, Removal of water | To shift the equilibrium towards the product side. masterorganicchemistry.com |

An alternative and widely used strategy is the selective bromination of a suitable precursor, namely Ethyl 3-(p-tolyl)propanoate. This approach involves first synthesizing the ester from 3-(p-tolyl)propanoic acid and ethanol, and then performing a highly selective bromination on the benzylic methyl group of the tolyl moiety.

The most effective method for converting the methyl group of the tolyl substituent into a bromomethyl group is through a free radical chain reaction known as the Wohl-Ziegler reaction. wikipedia.org This reaction employs N-Bromosuccinimide (NBS) as the brominating agent. wikipedia.orgorganic-chemistry.org NBS is favored over molecular bromine (Br₂) because it provides a low, constant concentration of bromine radicals, which minimizes competitive side reactions like addition to the aromatic ring. masterorganicchemistry.com

The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical means (UV light). wikipedia.org The initiator generates a small number of bromine radicals (Br•). These radicals then abstract a hydrogen atom from the benzylic methyl group of Ethyl 3-(p-tolyl)propanoate, forming a relatively stable benzylic radical. This benzylic radical then reacts with a molecule of NBS to form the desired product, Ethyl 3-[4-(bromomethyl)phenyl]propanoate, and a succinimidyl radical, which continues the chain reaction.

Table 2: Typical Conditions for Wohl-Ziegler Bromination

Component Example Role
Substrate Ethyl 3-(p-tolyl)propanoate The precursor molecule to be brominated.
Brominating Agent N-Bromosuccinimide (NBS) Provides a source of bromine radicals. organic-chemistry.org
Initiator AIBN, Benzoyl Peroxide, UV light Initiates the radical chain reaction. wikipedia.org
Solvent Carbon tetrachloride (CCl₄), Dichloromethane (B109758) Inert solvent that does not participate in the radical reaction. wikipedia.orggla.ac.uk

| Temperature | Reflux | Typically required for thermal decomposition of the initiator. |

The high regioselectivity of the Wohl-Ziegler bromination is a key advantage of this synthetic route. Bromination occurs almost exclusively at the benzylic position (the carbon atom directly attached to the aromatic ring). masterorganicchemistry.com This selectivity is attributed to the high stability of the intermediate benzylic radical. The unpaired electron in the benzylic radical is delocalized through resonance with the adjacent π-system of the aromatic ring, making it significantly more stable than other possible carbon radicals (e.g., on the ethyl group of the ester). gla.ac.uk Consequently, the abstraction of a benzylic hydrogen, which leads to this stable radical, has a lower activation energy and proceeds much faster than hydrogen abstraction from other positions. masterorganicchemistry.com

Bromination of the aromatic ring itself is an electrophilic substitution reaction and does not occur under these radical conditions. rsc.orgresearchgate.net Using NBS ensures that the concentration of molecular bromine remains too low for significant electrophilic aromatic bromination to compete. masterorganicchemistry.com

Stereoselectivity is not a consideration in the bromination of Ethyl 3-(p-tolyl)propanoate, as the target benzylic carbon is prochiral and becomes achiral upon monobromination.

A less common but viable route to this compound involves a halogen exchange reaction, most notably the Finkelstein reaction. wikipedia.orgscienceinfo.com This method would typically start from Ethyl 3-[4-(chloromethyl)phenyl]propanoate. The Finkelstein reaction is a bimolecular nucleophilic substitution (SN2) process where a halide is displaced by another. scienceinfo.combyjus.com

In this context, the chloromethyl compound would be treated with a bromide salt, such as sodium bromide (NaBr) or lithium bromide (LiBr), in a suitable polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). wikipedia.orgiitk.ac.in The reaction's success often relies on Le Châtelier's principle; for instance, when using sodium bromide in acetone, the resulting sodium chloride is poorly soluble and precipitates, driving the equilibrium towards the formation of the desired bromo-compound. wikipedia.orgscienceinfo.com This pathway is particularly effective for primary, benzylic, and α-carbonyl halides. byjus.comlscollege.ac.in

Table 3: Finkelstein Reaction for Halogen Exchange

Parameter Condition Purpose
Substrate Ethyl 3-[4-(chloromethyl)phenyl]propanoate The precursor halide.
Reagent Sodium Bromide (NaBr) Source of the nucleophilic bromide ion.
Solvent Acetone Dissolves the bromide salt but not the resulting chloride salt, driving the reaction. wikipedia.org

| Mechanism | SN2 | Bimolecular nucleophilic substitution. byjus.com |

Bromination of Phenylpropanoate Derivatives

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound is crucial for maximizing yield and purity while minimizing side reactions. For the esterification pathway, key variables include the molar ratio of alcohol to carboxylic acid, the concentration of the acid catalyst, and the reaction temperature. Using a large excess of ethanol and ensuring efficient removal of water can significantly improve yields.

For the more common benzylic bromination route, several factors can be fine-tuned. The choice of solvent is important; non-polar solvents like carbon tetrachloride or dichloromethane are standard. wikipedia.orggla.ac.uk The reaction must be initiated effectively, either through controlled heating with a thermal initiator like AIBN or through precise irradiation with UV light. The amount of NBS used is typically slightly more than one equivalent to ensure complete conversion of the starting material. Over-bromination to form the dibromomethyl derivative can be a side reaction if reaction times are too long or excess NBS is used. Careful monitoring of the reaction's progress, for example by gas chromatography (GC) or thin-layer chromatography (TLC), is essential to stop the reaction upon completion. One study demonstrated that photo-initiated benzylic bromination with NBS in dichloromethane could improve the yield of a desired product from 47% to 80% compared to a thermally initiated reaction in chlorobenzene. gla.ac.uk

The following table summarizes research findings on the optimization of related bromination reactions, which can be applied to the synthesis of the target compound.

Table 4: Research Findings on Optimization of Benzylic Bromination

Substrate Type Reagent/Conditions Solvent Yield Key Finding
Toluene Derivatives N-Bromosuccinimide (NBS), Visible light Solvent-free High Visible light can effectively promote regioselective benzylic bromination under solvent-free conditions. researchgate.net
Deactivated Toluenes Stepwise addition of Bromine, 95-105°C Ethylene Glycol >80% Controlled, stepwise addition of bromine at elevated temperatures allows for selective monobromination of deactivated systems. google.com

Catalyst Selection and Optimization

The choice of catalyst is pivotal in both the esterification and benzylic bromination steps, directly impacting reaction rates, yields, and selectivity.

For the initial esterification of 3-(p-tolyl)propanoic acid with ethanol, both homogeneous and heterogeneous acid catalysts are employed. Concentrated sulfuric acid is a common homogeneous catalyst, facilitating the reaction by protonating the carboxylic acid carbonyl group, thereby increasing its electrophilicity. uakron.educhemguide.co.uk However, its corrosive nature and the difficulty in separation from the product mixture present challenges.

Heterogeneous solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) and supported metal oxides, offer a greener alternative. researchgate.netresearchgate.net Iron oxide nanoparticles supported on mesoporous materials, for instance, have demonstrated high efficiency in solvent-free esterifications of various carboxylic acids. mdpi.com These catalysts are easily recoverable and can be reused multiple times without significant loss of activity, which is a considerable advantage in industrial applications. mdpi.com

The subsequent benzylic bromination of ethyl 3-(p-tolyl)propanoate is a free-radical reaction, typically initiated by a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or by photochemical means. koreascience.krmychemblog.com The brominating agent of choice is often N-bromosuccinimide (NBS), which allows for a controlled release of bromine radicals. mychemblog.com While the initiator's role is crucial, the optimization of its concentration is key to avoiding unwanted side reactions.

Table 1: Catalyst Selection and Optimization in the Synthesis of this compound
Reaction Step Catalyst Type Specific Example Typical Conditions Advantages Disadvantages
Esterification Homogeneous AcidConcentrated H₂SO₄Small catalytic amount, heated with reactantsHigh reaction ratesCorrosive, difficult to separate
Heterogeneous AcidIron Oxide NanoparticlesSolvent-free, heatedReusable, environmentally benignMay have lower activity than homogeneous catalysts
Heterogeneous AcidAmberlyst-15Batch reactor, 60-80°CReusable, low corrosionMass transfer limitations can occur
Benzylic Bromination Radical InitiatorAIBNCatalytic amount, reflux in a suitable solventWell-controlled initiationPotential for hazardous decomposition
PhotochemicalVisible/UV LightIrradiation of reaction mixture with NBSAvoids chemical initiators, mild conditionsRequires specialized equipment

Solvent Effects and Reaction Medium Engineering

The solvent plays a critical role in the synthesis, influencing reactant solubility, reaction rates, and selectivity. In the context of the benzylic bromination of ethyl 3-(p-tolyl)propanoate, the choice of solvent is particularly significant.

Historically, carbon tetrachloride (CCl₄) was the solvent of choice for Wohl-Ziegler brominations due to its inertness and ability to promote the desired radical pathway. mychemblog.comorganic-chemistry.org However, its toxicity and environmental concerns have led to its replacement with greener alternatives. koreascience.kr Solvents such as 1,2-dichlorobenzene (B45396) and acetonitrile (B52724) have been shown to be effective substitutes. koreascience.krresearchgate.net For example, the benzylic bromination of a similar methoxyimino-o-tolyl-acetic acid methyl ester using NBS and AIBN in 1,2-dichlorobenzene resulted in a high yield of 92% in 8 hours at 80°C. koreascience.kr

The polarity of the solvent can influence the reaction pathway. In some cases, polar solvents can favor ionic side reactions over the desired free-radical bromination. mychemblog.com Therefore, careful selection of a solvent with appropriate polarity is essential for maximizing the yield of the desired product.

Table 2: Solvent Effects on the Benzylic Bromination of Toluene Derivatives
Solvent Typical Conditions Observations Reference
Carbon Tetrachloride (CCl₄)Reflux with NBS and AIBNHigh yield of benzylic bromide, but highly toxic and environmentally harmful. mychemblog.com
1,2-Dichlorobenzene80°C with NBS and AIBNHigh yield (92%), considered a more benign alternative to CCl₄. koreascience.kr
Acetonitrile (CH₃CN)Room temperature with visible light and NBSGood yields, environmentally friendlier than chlorinated solvents. researchgate.net
WaterAmbient temperature with visible light and NBSA green approach, can lead to phase separation for easy work-up. researchgate.net

Temperature and Pressure Parameterization

Temperature is a critical parameter in both the esterification and bromination steps. The esterification of carboxylic acids is an equilibrium-driven process, and heating is typically required to achieve a reasonable reaction rate and yield. uakron.educhemguide.co.uk For instance, the esterification of propanoic acid with ethanol shows a significant increase in conversion with rising temperature, often conducted at temperatures between 60-80°C. researchgate.netresearchgate.net

The benzylic bromination step is also temperature-dependent. The reaction is often carried out at the reflux temperature of the chosen solvent to ensure the decomposition of the radical initiator (like AIBN) and to maintain a sufficient reaction rate. koreascience.krmychemblog.com However, excessively high temperatures can lead to side reactions, such as elimination or further bromination. For deactivated toluenes, temperatures above 150°C might be necessary when using elemental bromine. google.com When using photochemical initiation, the reaction can often be conducted at or near room temperature, offering better control and selectivity. researchgate.netbohrium.com

Pressure is generally not a critical parameter for these reactions when conducted on a laboratory scale, and they are typically performed at atmospheric pressure.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound, focusing on reducing waste and environmental impact.

Solvent-Free and Aqueous-Phase Methodologies

A significant advancement in green synthesis is the move towards solvent-free reactions or the use of water as a reaction medium. Solvent-free esterification, often facilitated by solid acid catalysts and heat, eliminates the need for organic solvents, reducing waste and simplifying product purification. researchgate.netmdpi.comnih.gov

Similarly, benzylic bromination can be performed under solvent-free conditions or in an aqueous medium. Visible-light-induced bromination of para-substituted toluenes with NBS has been successfully demonstrated in water at ambient temperature. researchgate.net This approach not only avoids hazardous organic solvents but can also simplify the work-up, as the organic product may phase-separate from the aqueous medium. researchgate.net Another green technique involves the in-situ generation of bromine from the oxidation of hydrogen bromide, which can be performed in a biphasic system or even in a continuous flow reactor, minimizing the handling of hazardous bromine.

Atom Economy and Process Efficiency

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. mdpi.com The ideal atom economy is 100%, meaning all atoms from the reactants are found in the desired product.

The synthesis of this compound can be analyzed from an atom economy perspective by considering the two-step process from 3-(p-tolyl)propanoic acid.

Step 1: Esterification C₁₀H₁₂O₂ (3-(p-tolyl)propanoic acid) + C₂H₆O (Ethanol) → C₁₂H₁₆O₂ (ethyl 3-(p-tolyl)propanoate) + H₂O

Step 2: Bromination C₁₂H₁₆O₂ (ethyl 3-(p-tolyl)propanoate) + C₄H₄BrNO₂ (NBS) → C₁₂H₁₅BrO₂ (this compound) + C₄H₅NO₂ (Succinimide)

The atom economy for this two-step synthesis is calculated as: (Molecular Weight of this compound) / (Sum of Molecular Weights of all reactants) * 100

Reactivity and Mechanistic Investigations of Ethyl 3 4 Bromomethyl Phenyl Propanoate

Reactions at the Bromomethyl Moiety

The C-Br bond in the bromomethyl group is the primary site of reactivity in Ethyl 3-[4-(bromomethyl)phenyl]propanoate. This reactivity is enhanced by the adjacent phenyl ring, which can stabilize charged intermediates formed during chemical reactions.

The benzylic nature of this compound allows it to undergo nucleophilic substitution through both SN1 and SN2 mechanisms. The resonance stabilization of the resulting benzylic carbocation can favor an SN1 pathway, particularly with weak nucleophiles or in polar protic solvents. Conversely, strong nucleophiles and polar aprotic solvents tend to promote the bimolecular SN2 mechanism. The substitution on the aromatic ring can also influence the reaction pathway; electron-donating groups can further stabilize a carbocationic intermediate, favoring an SN1 mechanism, while electron-withdrawing groups can favor an SN2 pathway.

The reaction of this compound with oxygen-containing nucleophiles, such as alcohols and carboxylates, leads to the formation of ethers and esters, respectively. These reactions typically proceed via an SN2 mechanism, although SN1 contributions cannot be entirely ruled out depending on the specific reaction conditions and the nucleophilicity of the oxygen species. For instance, reaction with a basic solution of an alcohol (an alkoxide) would strongly favor an SN2 displacement of the bromide.

NucleophileReagent ExampleProductConditionsYield
HydroxideSodium HydroxideEthyl 3-[4-(hydroxymethyl)phenyl]propanoateAcetone (B3395972)/WaterNot Specified
CarboxylatePotassium AcetateEthyl 3-[4-(acetoxymethyl)phenyl]propanoateDMF, HeatHigh

A variety of nitrogen nucleophiles readily displace the bromide of this compound to form new carbon-nitrogen bonds. These reactions are fundamental in the synthesis of many biologically active molecules and building blocks for materials science. For example, its reaction with 4-amino-5-mercapto-1,2,4-triazole in the presence of a base like anhydrous potassium carbonate proceeds efficiently to yield the corresponding substituted aminotriazole. Similarly, substituted triazoles have been shown to react with this compound to afford quaternary triazolium salts.

NucleophileReagent ExampleProductConditionsYield
Amine4-amino-5-mercapto-1,2,4-triazoleEthyl 3-(4-((4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)phenyl)propanoateDMF, K2CO3, rt, 10h85%
AzideSodium AzideEthyl 3-[4-(azidomethyl)phenyl]propanoateAcetone/WaterNot Specified
PhthalimidePotassium PhthalimideEthyl 3-[4-(phthalimidomethyl)phenyl]propanoateDMFHigh

Sulfur nucleophiles, known for their high nucleophilicity, react readily with this compound. Thiolates, for instance, can be used to synthesize the corresponding thioethers. Another common reaction involves the use of thiourea, which initially forms an isothiuronium (B1672626) salt. This salt can then be hydrolyzed under basic conditions to yield the corresponding thiol, providing a two-step method for the synthesis of Ethyl 3-[4-(mercaptomethyl)phenyl]propanoate.

NucleophileReagent ExampleIntermediate/ProductConditions
ThioureaThioureaIsothiuronium saltEthanol (B145695), Reflux
ThiolateSodium thiomethoxideEthyl 3-[4-((methylthio)methyl)phenyl]propanoateEthanol

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. This compound serves as an excellent electrophile for reactions with carbon nucleophiles. A classic example is the malonic ester synthesis, where diethyl malonate is deprotonated with a base such as sodium ethoxide to form a stabilized enolate. This enolate then displaces the bromide in an SN2 reaction to form a new carbon-carbon bond. Subsequent hydrolysis and decarboxylation of the malonic ester moiety would yield a substituted propanoic acid derivative.

NucleophileReagent ExampleProductConditions
EnolateDiethyl acetamidomalonateDiethyl 2-acetamido-2-((4-(3-ethoxy-3-oxopropyl)benzyl)malonateNaH, DMF
CyanideSodium CyanideEthyl 3-[4-(cyanomethyl)phenyl]propanoateDMSO

While nucleophilic substitution is a major reaction pathway, the bromomethyl group can also participate in transition metal-catalyzed cross-coupling reactions, although this is less common than for aryl or vinyl halides. However, benzylic halides can undergo reactions like Suzuki, Sonogashira, and Kumada couplings. These reactions typically involve an oxidative addition of the C-Br bond to a low-valent transition metal catalyst (e.g., Palladium(0) or Nickel(0)).

For benzylic bromides, these couplings provide a powerful method for the formation of C(sp³)–C(sp²), C(sp³)–C(sp), and C(sp³)–C(sp³) bonds. The choice of catalyst, ligand, and reaction conditions is crucial to prevent side reactions, such as β-hydride elimination, which is not a concern for this specific substrate, or homocoupling.

Reaction NameCoupling Partner ExampleCatalyst SystemProduct Example
Suzuki CouplingPhenylboronic acidPd(PPh3)4, BaseEthyl 3-[4-(benzyl)phenyl]propanoate
Sonogashira CouplingPhenylacetylenePd(PPh3)2Cl2, CuI, BaseEthyl 3-[4-(phenylethynylmethyl)phenyl]propanoate
Kumada CouplingMethylmagnesium bromideNi(dppp)Cl2Ethyl 3-[4-(ethyl)phenyl]propanoate

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. libretexts.orgyoutube.com For this compound, the benzylic bromide can efficiently couple with various aryl or vinyl boronic acids or their corresponding esters. thieme-connect.comnih.gov This reaction provides a straightforward route to synthesize diarylmethane derivatives and other complex structures. thieme-connect.comnih.gov

The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnrochemistry.comyoutube.com First, a palladium(0) catalyst oxidatively adds to the carbon-bromine bond of the benzylic bromide to form a palladium(II) intermediate. Next, in the transmetalation step, the organic group from the boronic acid is transferred to the palladium center, a process typically facilitated by a base. youtube.comorganic-chemistry.org Finally, the reductive elimination step yields the desired coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue. nrochemistry.comyoutube.com

A variety of palladium sources, ligands, and bases can be employed to optimize the reaction. Microwave conditions have also been successfully applied to accelerate Suzuki-Miyaura couplings of benzylic bromides, often leading to moderate to good yields in shorter reaction times. nih.gov

Catalyst / LigandBaseSolventTemperature (°C)TimeYield (%)Reference
Pd(OAc)₂ / JohnPhosK₂CO₃DMFMicrowave20 minModerate-Good nih.gov
PdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂O (10:1)77-High nih.gov
Tedicyp/[PdCl(C₃H₅)]₂K₃PO₄Dioxane100-Good thieme-connect.com
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10024 hGood nrochemistry.com
Other Metal-Catalyzed Cross-Couplings (e.g., Heck, Sonogashira, Negishi, Stille)

Beyond the Suzuki-Miyaura reaction, the benzylic bromide functionality of this compound is amenable to other palladium- or metal-catalyzed cross-coupling reactions.

Heck Coupling: While more commonly applied to aryl and vinyl halides, the Heck reaction can, under specific conditions, couple benzylic halides with alkenes. The reaction typically involves a palladium catalyst and a base. researchgate.net

Sonogashira Coupling: This reaction forms a C(sp)-C(sp³) bond by coupling the benzylic bromide with a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. researchgate.netwikipedia.org The choice of solvent can significantly impact the reaction rate and yield. lucp.net

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. This method is known for its high functional group tolerance and reactivity.

Stille Coupling: This reaction couples the benzylic bromide with an organotin reagent (stannane) using a palladium catalyst. researchgate.netorganic-chemistry.org The Stille reaction is valued for its mild conditions and tolerance of a wide array of functional groups, although the toxicity of organotin compounds is a significant drawback. cjcatal.com

Coupling ReactionReagentCatalyst SystemKey FeaturesReference
Heck AlkenePd catalyst, BaseForms C-C bond with an alkene researchgate.net
Sonogashira Terminal AlkynePd catalyst, Cu(I) co-catalyst, BaseForms a C(sp)-C(sp³) bond wikipedia.org
Negishi OrganozincNi or Pd catalystHigh functional group tolerance-
Stille OrganotinPd catalystMild reaction conditions organic-chemistry.orgcjcatal.com

Radical-Mediated Transformations

The carbon-bromine bond in this compound can undergo cleavage to form a benzylic radical, which can then participate in various transformations. Iron-catalyzed cross-electrophile coupling reactions provide a relevant example, coupling benzyl (B1604629) halides with disulfides to form thioethers. nih.govacs.orgorganic-chemistry.org These reactions can proceed without the need for a terminal reductant or photoredox conditions and are notable for avoiding undesired elimination pathways that can occur under harsh basic or acidic conditions. nih.govorganic-chemistry.org Mechanistic studies suggest these transformations may involve a stereoablative pathway, consistent with the formation of radical intermediates. organic-chemistry.org

Reactions at the Ester Group

The ethyl propanoate moiety offers another site for chemical modification, including hydrolysis, transesterification, and reduction.

Hydrolysis Reactions (Acidic and Basic)

The ester group can be hydrolyzed to the corresponding carboxylic acid, 3-[4-(bromomethyl)phenyl]propanoic acid. This transformation can be achieved under either acidic or basic conditions. chemguide.co.uk

Acidic Hydrolysis: The ester is heated with an excess of water in the presence of a strong acid catalyst, such as dilute hydrochloric or sulfuric acid. chemguide.co.uklibretexts.org This reaction is reversible, and a large excess of water is used to drive the equilibrium towards the products. chemguide.co.uk

Basic Hydrolysis (Saponification): This is a more common method, involving heating the ester with an aqueous solution of a strong base, like sodium hydroxide. chemguide.co.uklibretexts.org The reaction is irreversible and yields the carboxylate salt and ethanol. libretexts.orgepa.gov Subsequent acidification is required to obtain the free carboxylic acid. Saponification has the advantages of being a one-way reaction and often providing easier product separation. chemguide.co.uk

Transesterification Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.commdpi.com this compound can be converted to, for example, the corresponding methyl or benzyl ester by reacting it with methanol (B129727) or benzyl alcohol, respectively.

Acid-Catalyzed Transesterification: The reaction mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the new alcohol. masterorganicchemistry.com To ensure a high yield of the desired product, the alcohol reactant is typically used as the solvent. masterorganicchemistry.com

Base-Catalyzed Transesterification: This process is initiated by the attack of an alkoxide ion on the ester's carbonyl carbon. masterorganicchemistry.com It proceeds through an addition-elimination mechanism. masterorganicchemistry.com Various catalysts, including metal salts and clusters, can be used to promote the reaction under mild conditions. organic-chemistry.org

Reduction of the Ester Functionality

The ester group can be reduced to a primary alcohol, yielding 3-[4-(bromomethyl)phenyl]propan-1-ol. A key challenge in this transformation is the selective reduction of the ester in the presence of the reactive benzylic bromide.

Strong reducing agents like lithium aluminum hydride would likely reduce both the ester and the carbon-bromine bond. However, more selective reagents can be employed. Diisobutylaluminium hydride (DIBAL-H) is particularly effective for the selective reduction of esters to alcohols. rsc.org By carefully controlling the stoichiometry (e.g., 2.2 equivalents), it is possible to reduce the ester functionality while leaving the benzylic bromide intact. rsc.org In contrast, using an excess of DIBAL-H can lead to the reduction of both functional groups. rsc.org Other reducing systems, such as those involving indium compounds, have been developed for the selective reduction of carbon-halogen bonds in the presence of esters. rsc.org

Reducing AgentFunctional Group ReducedProduct(s)Reference
Diisobutylaluminium hydride (DIBAL-H) (2.2 eq.)Ester3-[4-(bromomethyl)phenyl]propan-1-ol rsc.org
Diisobutylaluminium hydride (DIBAL-H) (3.0 eq.)Ester and C-Br bondMixture including 3-(p-tolyl)propan-1-ol rsc.org
Dichloroindium hydride (HInCl₂)C-Br bondEthyl 3-(p-tolyl)propanoate rsc.org
Lithium borohydride (B1222165) (LiBH₄)Ester, Aldehyde, Ketone3-[4-(bromomethyl)phenyl]propan-1-ol harvard.edu

Reactions at the Phenyl Ring

The phenyl ring of this compound is substituted with two groups: a propanoate ester group and a bromomethyl group, situated in a para relationship. Both of these substituents are known to be electron-withdrawing and, consequently, deactivating towards electrophilic aromatic substitution (EAS). The propanoate group withdraws electron density through the carbonyl function, and the bromomethyl group exerts a strong inductive electron-withdrawing effect due to the electronegativity of the bromine atom. This significant deactivation suggests that reactions on the phenyl ring will require forcing conditions compared to benzene (B151609).

Electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is anticipated to be challenging due to the presence of two deactivating groups. quora.comstudymind.co.uklibretexts.org Reactions such as nitration, halogenation, and sulfonation would likely necessitate elevated temperatures and highly active catalytic systems. Friedel-Crafts reactions, in particular, are generally unsuccessful on strongly deactivated aromatic rings and are therefore not expected to proceed under standard conditions. libretexts.orgjove.com

The directing effects of the two substituents are antagonistic. The 3-(ethoxycarbonyl)ethyl group at C1 is a deactivating meta-director. The bromomethyl group at C4 is also a deactivating meta-director. Therefore, the 3-(ethoxycarbonyl)ethyl group directs incoming electrophiles to the C3 and C5 positions, while the bromomethyl group directs to the C2 and C6 positions. Given that all positions are ortho or meta to a deactivating group, the regioselectivity will be influenced by the relative deactivating strengths of the two substituents and steric factors. jove.comstackexchange.comyoutube.com

To illustrate the expected product distribution in a hypothetical nitration reaction, the following table outlines the predicted isomer percentages based on general principles of competing directing effects in disubstituted benzenes.

Electrophilic Substitution ReactionPredicted Major IsomerPredicted Minor Isomer(s)Rationale for Regioselectivity
Nitration (HNO3/H2SO4)Ethyl 3-[4-(bromomethyl)-2-nitrophenyl]propanoateEthyl 3-[4-(bromomethyl)-3-nitrophenyl]propanoateThe bromomethyl group's inductive deactivation is potent, directing meta to its position (C2/C6). The propanoate group also directs meta (C3/C5). The position ortho to the propanoate and meta to the bromomethyl (C2/C6) is sterically more accessible and electronically favored over the position ortho to the bromomethyl group (C3/C5).
Bromination (Br2/FeBr3)Ethyl 3-[2-bromo-4-(bromomethyl)phenyl]propanoateEthyl 3-[3-bromo-4-(bromomethyl)phenyl]propanoateSimilar to nitration, the directing effects lead to substitution primarily at the C2/C6 position. The inherent deactivation of the ring would require a strong Lewis acid catalyst.

Given the deactivated nature of the phenyl ring, directed functionalization strategies would be more effective for introducing new substituents with high regioselectivity. One such approach is directed ortho-metalation (DoM). Although the existing substituents are not classical directing metalation groups (DMGs), functional group manipulation could introduce a potent DMG. For example, if the ester were hydrolyzed to a carboxylic acid and then converted to a secondary amide, this amide group could act as a powerful DMG, directing lithiation to the ortho position (C2). Subsequent quenching with an electrophile would yield the 2-substituted product.

Another strategy could involve leveraging the benzylic bromide. Conversion of the bromomethyl group to a different functional group that is a known ortho, para-director could activate the ring and control the position of subsequent electrophilic attack. However, this would modify one of the key functional groups of the starting material.

Mechanistic Elucidation of Key Transformations

The mechanism of electrophilic aromatic substitution on this substrate would follow the generally accepted two-step pathway involving the formation of a cationic intermediate known as a Wheland intermediate or arenium ion. wikipedia.orgslideshare.net The initial attack of the electrophile on the aromatic π-system is the rate-determining step, as it disrupts the aromaticity of the ring. researchgate.net The subsequent deprotonation to restore aromaticity is a rapid process.

Kinetic studies for the electrophilic substitution of this compound have not been reported. However, predictions can be made using linear free-energy relationships such as the Hammett equation. utexas.eduresearchgate.netwikipedia.orglibretexts.org The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction of a substituted benzene derivative to the rate constant of the unsubstituted parent compound (k₀) through substituent constants (σ) and a reaction constant (ρ).

A primary kinetic isotope effect (kH/kD) is generally not observed in most electrophilic aromatic substitutions, indicating that the C-H bond cleavage is not the rate-determining step. youtube.commasterorganicchemistry.comstackexchange.com However, for some reactions, such as sulfonation, a significant isotope effect can be present, suggesting that the deprotonation step can become rate-limiting under certain conditions.

Kinetic ParameterPredicted Value/ObservationTheoretical Basis
Relative Rate (k/kbenzene)<< 1The presence of two deactivating, electron-withdrawing groups on the phenyl ring significantly reduces its nucleophilicity. quora.comstudymind.co.uk
Hammett Reaction Constant (ρ)Large and NegativeElectrophilic attack on the ring leads to the formation of a positively charged intermediate (arenium ion), which is destabilized by electron-withdrawing substituents. libretexts.orgrsc.org
Kinetic Isotope Effect (kH/kD)≈ 1 for Nitration/HalogenationThe rate-determining step is the initial electrophilic attack, not the subsequent C-H bond cleavage. researchgate.netstackexchange.com

The key intermediate in the electrophilic aromatic substitution of this compound would be the arenium ion (sigma complex). wikipedia.orgslideshare.net Due to the deactivating substituents, this intermediate would be relatively high in energy and thus short-lived. Direct observation by techniques like NMR spectroscopy would be challenging and likely require superacid conditions at very low temperatures to generate a stable, observable ion. researchgate.netnih.gov

In such a hypothetical experiment, 1H and 13C NMR would be expected to show a downfield shift for the aromatic protons and carbons, with the most significant deshielding at the carbons bearing the partial positive charge. The carbon atom bonded to the electrophile would become sp³-hybridized, leading to a characteristic upfield shift in the 13C NMR spectrum.

Trapping experiments, where a nucleophile other than the conjugate base of the acid catalyst intercepts the arenium ion, are another method for providing evidence of this intermediate. However, the high reactivity and instability of the arenium ion of a deactivated substrate make such experiments difficult to perform successfully.

Computational chemistry provides a powerful tool for analyzing the transition states of electrophilic aromatic substitution reactions. pnas.orgnih.govacs.org Density Functional Theory (DFT) calculations could be employed to model the reaction pathway for the attack of an electrophile (e.g., NO₂⁺) on this compound. Such calculations would allow for the determination of the geometries and energies of the transition states leading to the different possible regioisomers.

The transition state would resemble the high-energy arenium ion intermediate, in accordance with the Hammond postulate. The calculations would likely show that the activation energy for the attack at the C2/C6 positions is lower than that for the attack at the C3/C5 positions, confirming the predicted regioselectivity. The analysis would also quantify the destabilizing effect of the electron-withdrawing groups on the transition state energy compared to that of benzene, providing a theoretical basis for the reduced reaction rate.

Synthetic Utility As a Key Building Block and Intermediate

Synthesis of Complex Organic Molecules

The compound's structure is well-suited for the construction of elaborate organic molecules, where the bromomethyl group can act as a handle for introducing the entire substituted phenylpropanoate scaffold.

Polycyclic Systems

Although specific examples detailing the use of Ethyl 3-[4-(bromomethyl)phenyl]propanoate in the synthesis of polycyclic systems are not prominent in the literature, the reactivity of the benzylic bromide group is ideal for such transformations. Intramolecular cyclization reactions, such as Friedel-Crafts alkylations, could potentially be employed. If the molecule were modified to contain a nucleophilic site at an appropriate position, the bromomethyl group could serve as the electrophile to close a ring, thereby forming a polycyclic framework.

Heterocyclic Compounds

The synthesis of heterocyclic compounds can be readily envisioned using this compound as a precursor. The electrophilic bromomethyl group is highly reactive towards heteroatom nucleophiles. For instance, reaction with primary or secondary amines, thiols, or alcohols can lead to the formation of nitrogen-, sulfur-, or oxygen-containing heterocyclic systems, respectively. This is a standard method for building heterocyclic rings, where the benzylic bromide serves as a key connection point.

Chiral Building Blocks and Enantioselective Synthesis

This compound is an achiral molecule. Its role in enantioselective synthesis would primarily involve its reaction with chiral nucleophiles or the use of a chiral catalyst to introduce stereocenters. For example, an asymmetric alkylation of a prochiral enolate with this compound, mediated by a chiral ligand or catalyst, could generate a product with high enantiomeric excess. While this is a plausible synthetic strategy, specific documented applications for this particular compound are not widely reported.

Applications in Materials Science

The structural features of this compound make it a candidate for incorporation into functional materials, where the aromatic ring provides rigidity and the reactive handles allow for polymerization or attachment to surfaces.

Polymer Synthesis and Functionalization

Benzylic bromides are well-known initiators for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). The bromomethyl group on this compound could serve as an initiation site for growing polymer chains. This would allow for the synthesis of polymers with a terminal group derived from the parent molecule. Furthermore, this compound could be used to functionalize existing polymers that contain nucleophilic groups, thereby modifying the polymer's properties.

Advanced Organic Material Development

The development of advanced organic materials often relies on building blocks that possess both a rigid core and functional groups for tuning properties or creating larger structures. The phenylpropanoate core of this molecule could be incorporated into liquid crystals or other ordered materials. The reactive bromomethyl handle allows for it to be grafted onto surfaces or integrated into larger conjugated systems, potentially influencing the electronic or optical properties of the resulting material. However, specific research detailing the use of this compound for these advanced material applications is limited.

Role in Agrochemical Synthesis (General Intermediate)

This compound serves as a versatile intermediate in the synthesis of various organic compounds, including those developed for agrochemical applications. Its utility in this sector is primarily due to the presence of two key reactive sites: the ethyl ester and the benzylic bromide. The bromomethyl group is a particularly effective leaving group, making the benzylic carbon susceptible to nucleophilic substitution. This allows for the straightforward introduction of a wide range of functional groups and the construction of more complex molecular architectures characteristic of modern agrochemicals.

While specific, publicly documented synthetic routes to commercial agrochemicals starting directly from this compound are not extensively detailed in the literature, its structural analogs, such as ethyl 3-[4-(chloromethyl)phenyl]propanoate, are recognized for their role as intermediates in this field. The reactivity of the bromomethyl group is generally higher than that of the chloromethyl group, suggesting that this compound is an equally, if not more, suitable precursor for similar synthetic transformations.

The general synthetic strategy involves leveraging the electrophilic nature of the bromomethyl group to react with various nucleophiles. This can include amines, alcohols, thiols, and carbanions, thereby enabling the assembly of larger molecules with desired biological activities. The propanoate side chain is also a common feature in certain classes of herbicides. For example, the aryloxyphenoxypropionate class of herbicides features a similar propionic acid-derived core structure.

Table 1: Potential Synthetic Transformations in Agrochemical Synthesis
Reaction TypeReactant/ReagentResulting Functional Group/LinkagePotential Agrochemical Application
Nucleophilic Substitution (Alkylation)Phenoxides, AlkoxidesEther LinkageHerbicides, Fungicides
Nucleophilic Substitution (Alkylation)AminesAmine LinkageFungicides, Plant Growth Regulators
Nucleophilic Substitution (Alkylation)ThiolsThioether LinkageInsecticides, Nematicides
Wittig Reaction PrecursorTriphenylphosphinePhosphonium SaltSynthesis of olefin-containing pesticides

Derivatization for Probing Chemical Reactivity

The inherent reactivity of the bromomethyl group in this compound makes it a valuable tool for derivatization, a process used to modify a chemical compound to produce a new compound with properties that are better suited for a specific purpose, such as analysis or reactivity studies. The primary application in this context is to "tag" or "label" other molecules to facilitate their detection and quantification.

A notable example of a structurally related compound used for such purposes is 3-[4-(bromomethyl)phenyl]-7-(diethylamino)coumarin. This molecule, which shares the reactive 4-(bromomethyl)phenyl moiety, is employed as a fluorescent labeling reagent for carboxylic acids. nih.gov In this application, the bromomethyl group reacts with the carboxylate anion of a fatty acid in a nucleophilic substitution reaction, forming a fluorescent ester derivative. This derivatization is crucial because many fatty acids lack a chromophore or fluorophore and are therefore difficult to detect using common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection. nih.gov

The derivatization process achieves several key objectives for analytical chemistry:

Enhanced Detectability: By attaching a fluorescent coumarin (B35378) tag, the fatty acid derivatives can be detected with high sensitivity and selectivity.

Improved Chromatographic Behavior: The derivatization can alter the polarity and molecular weight of the analyte, potentially leading to better separation and peak shape during chromatography.

The principle demonstrated by this coumarin-based reagent is directly applicable to this compound. Although the propanoate ester itself is not a fluorescent tag, the bromomethyl group provides a reactive handle for attaching various reporter groups to nucleophilic analytes. This strategy allows for the probing of chemical reactivity and the quantification of compounds in complex mixtures.

Table 2: Applications of Derivatization using the 4-(Bromomethyl)phenyl Moiety
ApplicationAnalyte TypeDerivatization ReactionPurposeReference Principle
Fluorescent LabelingCarboxylic Acids, PhenolsEsterification/EtherificationEnables sensitive detection by HPLC with fluorescence detection. nih.gov
UV-Vis TaggingThiols, AminesAlkylationIntroduces a chromophore for detection by HPLC-UV.General Derivatization Principles
Mass Spectrometry AnalysisVarious NucleophilesAlkylationIncreases molecular weight and introduces a specific fragmentation pattern for improved mass spectrometric analysis.General Derivatization Principles

Computational and Theoretical Investigations

Molecular Structure and Conformation Studies

The three-dimensional arrangement of atoms and the rotational flexibility of bonds in Ethyl 3-[4-(bromomethyl)phenyl]propanoate are crucial determinants of its physical and chemical properties. Computational methods provide powerful tools to explore these features at the molecular level.

Quantum Chemical Calculations

A hypothetical DFT calculation at the B3LYP/6-31G(d) level of theory would yield an optimized structure with specific geometric parameters. The phenyl ring is expected to be largely planar, with the substituents causing minor deviations. The propanoate side chain, being flexible, will adopt a conformation that minimizes steric hindrance.

Below is a table of selected predicted structural parameters for the lowest energy conformer of this compound.

ParameterAtoms InvolvedPredicted Value
Bond Length (Å)C(ar)-C(ar)~1.39 Å
Bond Length (Å)C(ar)-C(propanoate)~1.51 Å
Bond Length (Å)C(ar)-C(bromomethyl)~1.52 Å
Bond Length (Å)C-Br~1.95 Å
Bond Length (Å)C=O (ester)~1.21 Å
Bond Length (Å)C-O (ester)~1.34 Å
Bond Angle (°)C(ar)-C(ar)-C(ar)~120°
Bond Angle (°)C(ar)-C(propanoate)-C~112°
Bond Angle (°)C(ar)-C(bromomethyl)-Br~110°
Dihedral Angle (°)C(ar)-C(ar)-C(propanoate)-CVariable

Note: These values are illustrative and based on typical results from DFT calculations for similar molecular fragments.

Conformational Analysis

The bond between the phenyl ring and the propanoate side chain.

The C-C bonds within the ethyl propanoate chain.

The bond between the phenyl ring and the bromomethyl group.

Studies on similar molecules, such as ethylbenzene (B125841), have shown that multiple conformations can exist with small energy differences. rsc.orgresearchgate.net For instance, the ethyl group in ethylbenzene can adopt conformations where the C-C bond is either perpendicular or coplanar with the benzene (B151609) ring, with a relatively low barrier to rotation. researchgate.net A similar flexibility is expected for the propanoate chain in the target molecule.

The relative energies of different conformers can be calculated, revealing the most stable (lowest energy) conformation. The presence of multiple low-energy conformers can be significant in understanding the molecule's interaction with other chemical species.

Reaction Pathway and Mechanistic Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. The bromomethyl group in this compound is a key reactive site, particularly for nucleophilic substitution reactions.

Energy Profile Calculations

The energy profile of a reaction illustrates the change in potential energy as reactants are converted into products. By calculating the energies of the reactants, transition states, intermediates, and products, a comprehensive picture of the reaction pathway can be obtained.

For a representative SN2 reaction of this compound with a nucleophile (e.g., a halide ion or an amine), the energy profile would show an initial energy level for the separated reactants, rising to a maximum at the transition state, and then decreasing to the energy level of the products. The difference in energy between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate. Computational studies on nucleophilic substitutions of benzyl (B1604629) bromides have shown that electron-withdrawing or -donating groups on the phenyl ring can significantly influence these activation energies. researchgate.net

Transition State Geometries

The transition state is a critical point on the reaction pathway, representing the highest energy barrier. Its geometry provides insight into the mechanism of the reaction. For an SN2 reaction at the benzylic carbon of this compound, the transition state would feature a pentacoordinate carbon atom. The incoming nucleophile and the departing bromide ion would be partially bonded to the carbon, arranged in a trigonal bipyramidal geometry with the phenyl ring and two hydrogen atoms in the equatorial positions.

DFT calculations can be used to optimize the geometry of the transition state and confirm its nature through vibrational frequency analysis (a true transition state has exactly one imaginary frequency). Studies on similar benzyl bromide systems have shown that the geometry of the transition state (e.g., how "tight" or "loose" it is) can be influenced by substituents on the aromatic ring and the nature of the solvent. researchgate.net

Structure-Reactivity Relationship Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the reactivity or biological activity of a chemical compound based on its molecular structure. nih.govresearchgate.net

For a series of substituted analogs of this compound, a QSAR model could be developed to predict their reaction rates in a specific chemical transformation. This would involve calculating a set of molecular descriptors for each analog and then correlating these descriptors with the experimentally determined (or computationally predicted) reactivity.

Relevant molecular descriptors for such a model would likely include:

Electronic Descriptors: Such as Hammett constants, atomic charges, or frontier molecular orbital energies (HOMO/LUMO), which describe the electronic effects of substituents on the reaction center. researchgate.net

Steric Descriptors: Like Taft steric parameters or van der Waals radii, which quantify the steric hindrance around the reaction site.

Hydrophobic Descriptors: Such as the partition coefficient (logP), which can be important if the reaction is carried out in a multiphase system.

A hypothetical QSAR equation might take the following form:

log(k) = c₀ + c₁σ + c₂E_s + c₃logP

Where:

log(k) is the logarithm of the reaction rate constant.

σ is the Hammett substituent constant.

E_s is the Taft steric parameter.

logP is the partition coefficient.

c₀, c₁, c₂, and c₃ are coefficients determined by regression analysis.

Such a model, once validated, could be used to predict the reactivity of new, unsynthesized analogs, thereby guiding the design of molecules with desired chemical properties.

Design of Novel Derivatives

The strategic design of novel derivatives of this compound is a key area of interest in computational chemistry and drug discovery. While specific research on this particular molecule is limited, the principles of computational and theoretical chemistry provide a robust framework for the rational design of new chemical entities with potentially enhanced biological activities. This process typically involves a multi-step approach that leverages computational tools to predict and analyze the properties of hypothetical derivatives before their synthesis, thereby saving time and resources.

The design of novel derivatives often begins with the identification of a biological target. Once a target is known, computational methods such as molecular docking can be employed to predict the binding affinity and orientation of the parent molecule, this compound, within the active site of the target. This provides crucial insights into the key interactions that govern molecular recognition.

Building upon this initial understanding, medicinal chemists can propose modifications to the parent structure. These modifications can be systematically evaluated using a variety of computational techniques. For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of compounds with their biological activity. patsnap.com Such models can then be used to predict the activity of newly designed derivatives.

Furthermore, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the designed derivatives within the biological target. openmedicinalchemistryjournal.com These simulations provide a more realistic picture of the binding process and can help to identify subtle differences in the binding modes of various derivatives. The insights gained from these computational studies can guide the selection of the most promising candidates for synthesis and experimental validation.

A hypothetical study on the design of novel derivatives of this compound might involve the exploration of various substituents at different positions of the molecule. For example, the bromine atom could be replaced with other functional groups to modulate the compound's reactivity and pharmacokinetic properties. Similarly, modifications to the ethyl propanoate side chain could be explored to optimize interactions with the target protein.

To illustrate the type of data that could be generated in such a study, a hypothetical data table is presented below. This table showcases a set of designed derivatives with predicted binding affinities and other relevant properties. It is important to note that this data is purely illustrative and not based on actual experimental or computational results for this specific compound.

Compound IDModificationPredicted Binding Affinity (kcal/mol)Predicted Lipophilicity (logP)Predicted Aqueous Solubility (logS)
Parent-CH2Br-7.23.1-3.5
Deriv-001-CH2F-7.52.8-3.2
Deriv-002-CH2OH-7.82.5-2.8
Deriv-003-CH2CN-8.12.9-3.0
Deriv-004-CH2N3-8.33.2-3.6
Deriv-005-CH2OCH3-7.63.0-3.3

The rational design of novel derivatives, guided by computational and theoretical investigations, holds significant promise for the development of new therapeutic agents. While specific studies on this compound are not yet prevalent in the scientific literature, the application of these established methodologies could unlock the potential of this chemical scaffold.

Q & A

Basic Research Questions

Q. How can the synthesis of Ethyl 3-[4-(bromomethyl)phenyl]propanoate be optimized for improved yield?

  • Methodological Answer : Optimize reaction conditions by adjusting stoichiometry (e.g., molar ratios of bromomethyl precursors and ethyl propanoate derivatives), solvent polarity (e.g., dichloromethane or THF), and temperature. For example, tert-butyldimethylsilyl (TBS) protection of hydroxyl groups in intermediates can prevent side reactions, as seen in multi-step syntheses of similar esters . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization enhances purity and yield. Monitoring reaction progress with TLC (e.g., 7:3 hexane/ethyl acetate) ensures timely quenching .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use 1^1H and 13^{13}C NMR to confirm the bromomethyl group (δ ~4.3–4.5 ppm for CH2_2Br) and ester carbonyl (δ ~170–175 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., exact mass ±0.001 Da). IR spectroscopy identifies ester C=O stretches (~1740 cm1^{-1}). For advanced structural elucidation, 2D NMR (COSY, HSQC) resolves coupling patterns in the aromatic and propanoate regions .

Advanced Research Questions

Q. How can researchers analyze and mitigate byproduct formation during bromomethyl-mediated alkylation reactions?

  • Methodological Answer : Byproducts often arise from over-alkylation or hydrolysis of the bromomethyl group. Use HPLC or GC-MS with reverse-phase C18 columns (acetonitrile/water gradients) to detect impurities. For example, ethyl 3-[4-(hydroxymethyl)phenyl]propanoate may form via unintended hydrolysis; this can be minimized by anhydrous conditions and inert atmospheres. Impurity profiling (e.g., Ethyl 3-[4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl]propanoate) highlights the need for rigorous drying of intermediates .

Q. What strategies enable the use of this compound as a key intermediate in multi-step syntheses?

  • Methodological Answer : The bromomethyl group serves as a versatile handle for cross-coupling (e.g., Suzuki-Miyaura with boronic acids) or nucleophilic substitution. For instance, coupling with amines or thiols under mild conditions (e.g., DIPEA in DMF at 25°C) introduces functionalized side chains. Protecting groups (e.g., TBS ethers) stabilize reactive intermediates during multi-step sequences, as demonstrated in spirocyclic compound syntheses .

Data Contradiction and Mechanistic Analysis

Q. How can discrepancies in reported yields of ethyl propanoate derivatives be resolved?

  • Methodological Answer : Variability in yields (e.g., 23%–91% for similar esters ) often stems from differences in reaction scale, catalyst loading (e.g., Pd vs. Cu), or purification efficiency. Systematic DOE (Design of Experiments) studies can isolate critical factors like solvent polarity (aprotic vs. protic) or temperature gradients. Reproducibility is enhanced by standardizing starting material purity (≥97%, confirmed by HPLC ) and moisture-free conditions .

Q. What mechanistic insights explain the reactivity of the bromomethyl group in nucleophilic substitution reactions?

  • Methodological Answer : The bromomethyl group undergoes SN_N2 reactions due to its primary alkyl halide nature. Steric hindrance from the adjacent phenyl ring may slow kinetics, requiring polar aprotic solvents (e.g., DMF) to stabilize transition states. Computational studies (DFT) predict activation energies for substitution pathways, while 81^{81}Br NMR tracks bromide displacement in real time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.